2-Nitrobenzyl cyclohexylcarbamate
Overview
Description
Benzoyl Coenzyme A (sodium salt) is an intermediate in the microbial metabolism of aromatic compounds. It is a derivative of coenzyme A, where the benzoyl group is attached to the coenzyme A molecule. This compound plays a crucial role in various biochemical pathways, particularly in the degradation of aromatic compounds under both aerobic and anaerobic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoyl Coenzyme A (sodium salt) can be synthesized through the anaerobic metabolism of benzoate, toluene, and phenylalanine. The key enzyme involved in this process is benzoate-CoA ligase, which catalyzes the conversion of benzoate to benzoyl Coenzyme A under both aerobic and anaerobic conditions .
Industrial Production Methods: Industrial production of Benzoyl Coenzyme A (sodium salt) typically involves microbial fermentation processes. Specific strains of bacteria, such as proteobacteria, are used to convert benzoate into Benzoyl Coenzyme A through the action of benzoate-CoA ligase .
Types of Reactions:
Oxidation: Benzoyl Coenzyme A can undergo oxidation reactions, particularly in the presence of oxygenases.
Reduction: It can also be reduced by specific reductases, such as benzoyl-CoA reductase.
Substitution: The benzoyl group can be substituted with other functional groups through enzymatic reactions.
Common Reagents and Conditions:
Oxidation: Oxygenases and molecular oxygen.
Reduction: Benzoyl-CoA reductase and reducing agents.
Substitution: Various enzymes that facilitate the transfer of functional groups.
Major Products Formed:
Oxidation: Epoxybenzoyl Coenzyme A.
Reduction: Reduced forms of Benzoyl Coenzyme A.
Substitution: Various substituted derivatives of Benzoyl Coenzyme A.
Scientific Research Applications
Benzoyl Coenzyme A (sodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a substrate to study enzyme kinetics and mechanisms, particularly those involving coenzyme A derivatives.
Biology: It plays a role in the microbial degradation of aromatic compounds, making it a valuable tool for studying microbial metabolism.
Medicine: Benzoyl Coenzyme A is involved in the biosynthesis of antibiotics, such as enterocin, which has potential therapeutic applications.
Industry: It is used in the production of various biochemicals and as a biomarker for the anaerobic degradation of aromatic compounds
Mechanism of Action
Benzoyl Coenzyme A (sodium salt) exerts its effects through its role as an intermediate in various biochemical pathways. It acts as a substrate for enzymes such as benzoyl-CoA ligase, benzoyl-CoA reductase, and oxygenases. These enzymes catalyze the conversion of Benzoyl Coenzyme A into other metabolites, facilitating the degradation of aromatic compounds. The molecular targets include enzymes involved in coenzyme A metabolism and pathways related to the degradation of aromatic compounds .
Comparison with Similar Compounds
Acetyl Coenzyme A: Another coenzyme A derivative involved in numerous metabolic pathways, particularly in the synthesis and oxidation of fatty acids.
Succinyl Coenzyme A: Involved in the citric acid cycle and the synthesis of heme.
Malonyl Coenzyme A: Plays a role in fatty acid biosynthesis.
Uniqueness: Benzoyl Coenzyme A (sodium salt) is unique due to its specific role in the degradation of aromatic compounds. Unlike other coenzyme A derivatives, it is specifically involved in the microbial metabolism of aromatic compounds, making it a valuable tool for studying these pathways .
Properties
IUPAC Name |
(2-nitrophenyl)methyl N-cyclohexylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-14(15-12-7-2-1-3-8-12)20-10-11-6-4-5-9-13(11)16(18)19/h4-6,9,12H,1-3,7-8,10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMCHQONLVUNAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OCC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301259994 | |
Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301259994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119137-03-0 | |
Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119137-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301259994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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